

Technical Guide: Physicochemical Properties of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide

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Compound of Interest

Compound Name: 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide

Cat. No.: B069964

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of **4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide**. This compound belongs to the class of trifluoromethylpyridine derivatives, a group of molecules that has garnered significant interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the trifluoromethyl group. These properties include enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly impact a molecule's biological activity.^[1] This guide summarizes key physicochemical data, outlines relevant experimental protocols, and explores potential biological activities based on structural analogy.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Core Physicochemical Data

A summary of the available and predicted physicochemical data for **4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide** is presented in Table 1. Experimental values are provided where available, supplemented by predicted values from computational models for properties that have not been experimentally determined.

Table 1: Summary of Physicochemical Properties

Property	Value	Source/Method
IUPAC Name	4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide	Fluorochem[2]
CAS Number	175277-02-8	Fluorochem[2]
Molecular Formula	C ₁₃ H ₉ F ₃ N ₂ OS	Fluorochem[2]
Molecular Weight	298.28 g/mol	Fluorochem[2]
Physical State	Solid	Fluorochem[2]
Melting Point	175 - 178 °C	Fluorochem[2]
Boiling Point	438.5 °C (Predicted)	ACD/Labs Percepta[3]
Solubility	Low in water (Predicted)	Based on structural features
pKa	7.9 (Amide N-H) (Predicted)	ACD/Labs Percepta[4]
logP	3.5 (Predicted)	Molinspiration[5]

Structural Information

The chemical structure of **4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide** is presented below.

Figure 1: Chemical Structure

Source: Rendered from SMILES string

Canonical SMILES: C1=CC(=CC=C1C(=S)N)OC2=NC=C(C=C2)C(F)(F)F[2]

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline generic, well-established methods that can be applied to characterize **4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide**.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used, which consists of a heated block or oil bath with a controlled heating rate, a thermometer, and a magnifying lens for observation.
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a steady rate of 10-20 °C per minute initially.
 - The approximate melting range is observed.
 - The apparatus is allowed to cool.
 - A fresh sample is heated again, with the temperature raised rapidly to about 15-20 °C below the approximate melting point.
 - The heating rate is then slowed to 1-2 °C per minute.
 - The temperature at which the first drop of liquid appears (T_1) and the temperature at which the last solid crystal melts (T_2) are recorded.
- **Reporting:** The melting point is reported as the range $T_1 - T_2$.

Solubility Determination

Solubility is a crucial property that affects a drug's bioavailability and formulation.

Methodology: Shake-Flask Method

- **Preparation of Saturated Solution:** An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
- **Equilibration:** The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL or $\mu\text{g/mL}$).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for understanding a compound's ionization state at different physiological pH values.

Methodology: Potentiometric Titration

- **Sample Preparation:** A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH electrode.

- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized. For more complex molecules or less defined endpoints, derivative plots or specialized software can be used to determine the pKa.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

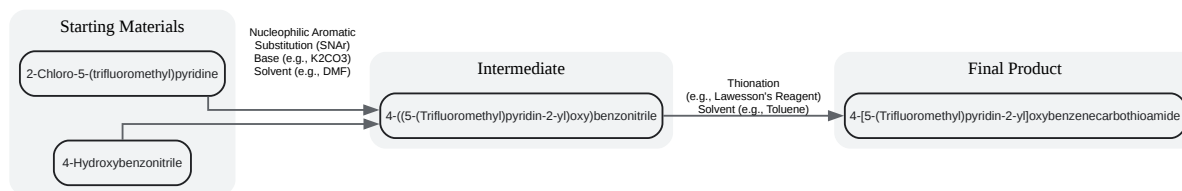
Methodology: Shake-Flask Method

- **Phase Preparation:** n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
- **Partitioning:** A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a sealed container.
- **Equilibration:** The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the octanol and water layers.
- **Quantification:** The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Synthesis Pathway

A plausible synthetic route for **4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide** is outlined below, based on established synthetic methodologies for similar compounds.^[6] This involves a nucleophilic aromatic substitution followed by thionation.

Scheme 1: Proposed Synthesis of **4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide**



Compound Action

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide

Inhibition

Hypothetical Fungal Signaling Pathway

Target Enzyme
(e.g., Chitin Synthase)

Catalyzes

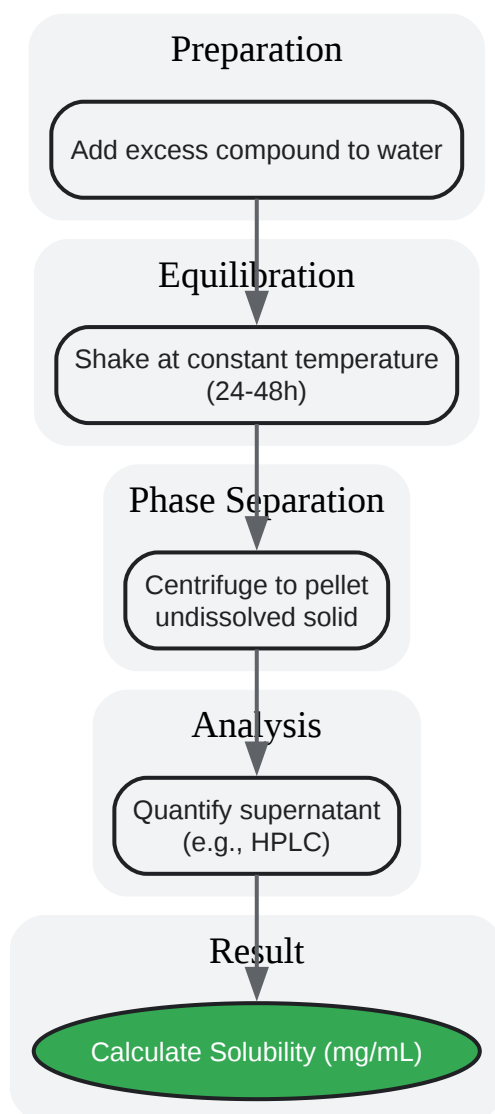
Cell Wall Synthesis

Maintains

Fungal Cell Integrity

Leads to (if disrupted)

Inhibition of Fungal Growth



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